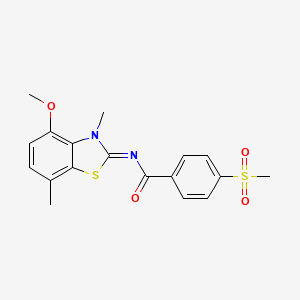
N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-4-methylsulfonylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-4-methylsulfonylbenzamide, also known as MMB, is a small molecule inhibitor that has gained attention for its potential therapeutic applications. MMB is a benzothiazole derivative that has been shown to have inhibitory effects on several enzymes, including protein kinases and phosphodiesterases.
Aplicaciones Científicas De Investigación
Photodynamic Therapy Potential
- A study highlighted the synthesis and characterization of zinc phthalocyanine substituted with benzenesulfonamide derivative groups, which displayed promising properties for photodynamic therapy (PDT) applications. This compound showed good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in cancer treatment via PDT (Pişkin, Canpolat, & Öztürk, 2020).
Solar Cell Applications
- Research on unsymmetrical squaraine dyes, incorporating benzothiazole, highlighted their utility in dye-sensitized solar cells (SS-DSSCs). These dyes demonstrated intense and wider absorption bands in the red/NIR wavelength region, indicating potential for enhancing solar cell efficiency (Kim et al., 2010).
Anti-inflammatory Activity
- A study synthesized a series of benzothiazol-2-ylamino methyl derivatives and evaluated their in-vitro anti-inflammatory activity. Some derivatives, particularly those with chloro functional groups, showed significant anti-inflammatory effects, indicating potential therapeutic applications (Rathi, More, Deshmukh, & Chaudhari, 2013).
Radioactive Tracer Development
- Research involved the development of radiolabelled, nonpeptide angiotensin II antagonists for AT1 receptor imaging. This application is crucial in medical diagnostics and research involving cardiovascular diseases (Hamill et al., 1996).
Antifungal Applications
- A study synthesized derivatives of 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine containing a heterocyclic compound, which displayed significant antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger. This suggests potential use in developing antifungal agents (Jafar et al., 2017).
Water Treatment Applications
- In a study focused on removing textile dyes from wastewater, a compound including benzothiazole was used for the liquid−liquid extraction of various dyes. This research contributes to the development of more efficient methods for wastewater treatment (Ueda et al., 2011).
Antimicrobial Activity
- Research on the synthesis and antimicrobial screening of benzothiazole derivatives demonstrated their effectiveness against various bacterial and fungal infections. This indicates their potential as therapeutic agents for treating microbial diseases (Desai et al., 2013).
Antiproliferative Activity in Cancer Research
- A study on N-1,3-benzothiazol-2-ylbenzamide derivatives showed significant antiproliferative activity on human liver hepatocellular carcinoma and breast cancer cell lines. One compound, in particular, displayed a prominent proapoptotic effect, indicating potential in cancer therapy (Corbo et al., 2016).
Propiedades
IUPAC Name |
N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-11-5-10-14(24-3)15-16(11)25-18(20(15)2)19-17(21)12-6-8-13(9-7-12)26(4,22)23/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWUCBPAOQAEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-4-methylsulfonylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2628351.png)

![2-chloro-N-[1-(furan-2-carbonyl)piperidin-4-yl]quinoline-4-carboxamide](/img/structure/B2628354.png)
amine](/img/structure/B2628357.png)

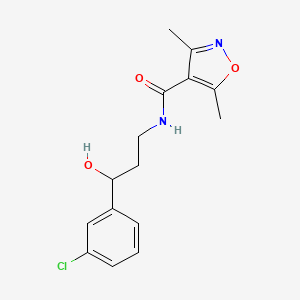
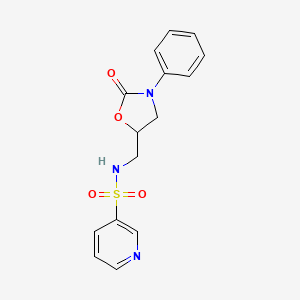
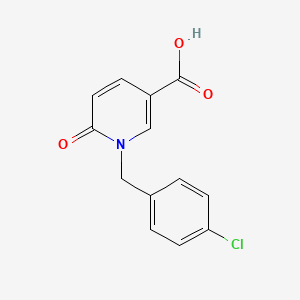
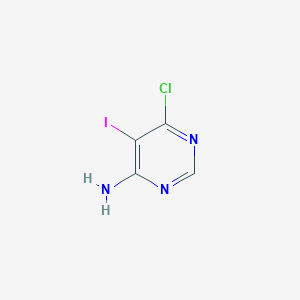
![4-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2628367.png)
![2,6-Difluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzenesulfonamide](/img/structure/B2628368.png)


![(2Z)-2-cyano-3-{2'-fluoro-[1,1'-biphenyl]-3-yl}prop-2-enamide](/img/structure/B2628372.png)